molecular formula C12H23N2O3- B1233789 6-(6-Aminohexanamido)hexanoate

6-(6-Aminohexanamido)hexanoate

Cat. No. B1233789
M. Wt: 243.32 g/mol
InChI Key: IWENLYKHSZCPRD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-aminohexanoyl)-6-aminohexanoate is a carboxylic acid anion. It derives from a hexanoate. It is a conjugate base of a N-(6-aminohexanoyl)-6-aminohexanoic acid.

Scientific Research Applications

Structural and Chemical Applications

  • 6-Aminohexanoic acid, a structural relative of 6-(6-Aminohexanamido)hexanoate, is significant in the chemical synthesis of modified peptides and the polyamide synthetic fibers industry. It is also used as a linker in various biologically active structures (Markowska, Markowski, & Jarocka-Karpowicz, 2021).

Biological and Medical Research

  • 6-N-(N-Methylanthranylamido)-4-Oxo-Hexanoic Acid, a derivative of 6-aminohexanoic acid, has been developed for protection of hydroxyl groups in DNA sequencing methods, showcasing its utility in genetic research (Rasolonjatovo & Sarfati, 1998).

Corrosion Inhibition

  • Schiff's bases derived from lysine (like 6-(6-Aminohexanamido)hexanoate) and aromatic aldehydes have been evaluated as corrosion inhibitors for mild steel, indicating the compound's potential in material science and engineering applications (Gupta, Verma, Quraishi, & Mukherjee, 2016).

Polyamide Synthesis

  • The compound has been used in the synthesis of an alternating copolyamide, illustrating its role in the development of new polymeric materials (Pisanchyn, 1973).

Surface Modification and Corrosion Protection

  • 6-Aminohexanol, a compound related to 6-(6-Aminohexanamido)hexanoate, has been used in grafting onto stainless steel substrates for corrosion protection, which can be relevant in materials science and industrial applications (Yu et al., 2012).

Synthesis of Non-Proteinogenic Amino Acids

  • The compound has been involved in the synthesis of non-proteinogenic amino acids, which are of interest in biochemical and pharmaceutical research (Adamczyk & Reddy, 2001).

Material Science and Nanotechnology

  • 6-Aminohexanoic acid has been used as a fuel in the synthesis of spinel ferrites, which are significant in material science and nanotechnology (Chavarriaga et al., 2020).

properties

Product Name

6-(6-Aminohexanamido)hexanoate

Molecular Formula

C12H23N2O3-

Molecular Weight

243.32 g/mol

IUPAC Name

6-(6-aminohexanoylamino)hexanoate

InChI

InChI=1S/C12H24N2O3/c13-9-5-1-3-7-11(15)14-10-6-2-4-8-12(16)17/h1-10,13H2,(H,14,15)(H,16,17)/p-1

InChI Key

IWENLYKHSZCPRD-UHFFFAOYSA-M

SMILES

C(CCC(=O)NCCCCCC(=O)[O-])CCN

Canonical SMILES

C(CCC(=O)NCCCCCC(=O)[O-])CCN

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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